REACTION_CXSMILES
|
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=O)[CH2:12][CH2:13]CCC(OC)=O.[C:23](OC)(=O)CCC(OC)=O.C(OCCCC)(=O)/C=C\C(OCCCC)=O.C(OC(=O)C=CC(OCCCC)=O)CCC.C(OCCCC)(=O)/C=C\C([O-])=O.C(OC(=O)C1C=CC=CC=1)CCC.C(OC(=O)/C=C\C(OCCCC)=O)CCC.C(OCCCC)(=O)C1C=CC=CC=1.C(OCCOCCCC)(=O)C1C=CC=CC=1.C(C1C=CC(C(OCCO)=O)=CC=1)CCC.C(OCCCCCCCC)(=O)C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>CO>[CH3:11][CH2:12][CH2:13][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH3:23] |f:6.7|
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Name
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HYDROCARBON
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCCCC(=O)OC)(=O)OC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC(=O)OC)(=O)OC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(\C=C/C(=O)OCCCC)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)OC(C=CC(=O)OCCCC)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(\C=C/C(=O)[O-])(=O)OCCCC
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Name
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Quantity
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Type
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O.C(CCC)OC(\C=C/C(=O)OCCCC)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCC
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Name
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0 (± 1) mol
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O
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Name
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0 (± 1) mol
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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BUTYL CELLOSOLVE BENZOATE
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCOCCCC
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Name
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ETHYLENE GLYCOL MONOBUTYL BENZOATE
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)C1=CC=C(C(=O)OCCO)C=C1
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Name
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BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCCCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)[O-]
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Name
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BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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TERPENE
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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TERPENE
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Name
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C14-C24 METHYL ESTER
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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FATTY ACID METHYL ESTER
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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METHYL ESTER
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC(C1=CC=CC=C1)=O
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Name
|
BENZOIC ACID ESTER
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
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Name
|
ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=O)[CH2:12][CH2:13]CCC(OC)=O.[C:23](OC)(=O)CCC(OC)=O.C(OCCCC)(=O)/C=C\C(OCCCC)=O.C(OC(=O)C=CC(OCCCC)=O)CCC.C(OCCCC)(=O)/C=C\C([O-])=O.C(OC(=O)C1C=CC=CC=1)CCC.C(OC(=O)/C=C\C(OCCCC)=O)CCC.C(OCCCC)(=O)C1C=CC=CC=1.C(OCCOCCCC)(=O)C1C=CC=CC=1.C(C1C=CC(C(OCCO)=O)=CC=1)CCC.C(OCCCCCCCC)(=O)C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>CO>[CH3:11][CH2:12][CH2:13][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH3:23] |f:6.7|
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Name
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HYDROCARBON
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCCCC(=O)OC)(=O)OC
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC(=O)OC)(=O)OC
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Name
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Quantity
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Type
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reactant
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Smiles
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C(\C=C/C(=O)OCCCC)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)OC(C=CC(=O)OCCCC)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(\C=C/C(=O)[O-])(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O.C(CCC)OC(\C=C/C(=O)OCCCC)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O
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Name
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O
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Name
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BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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BUTYL CELLOSOLVE BENZOATE
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Quantity
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCOCCCC
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Name
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ETHYLENE GLYCOL MONOBUTYL BENZOATE
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C(CCC)C1=CC=C(C(=O)OCCO)C=C1
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Name
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BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCCCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)[O-]
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Name
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BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
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Name
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TERPENE
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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Name
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TERPENE
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
C14-C24 METHYL ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
FATTY ACID METHYL ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
METHYL ESTER
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OC
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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COC(C1=CC=CC=C1)=O
|
Name
|
BENZOIC ACID ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=O)[CH2:12][CH2:13]CCC(OC)=O.[C:23](OC)(=O)CCC(OC)=O.C(OCCCC)(=O)/C=C\C(OCCCC)=O.C(OC(=O)C=CC(OCCCC)=O)CCC.C(OCCCC)(=O)/C=C\C([O-])=O.C(OC(=O)C1C=CC=CC=1)CCC.C(OC(=O)/C=C\C(OCCCC)=O)CCC.C(OCCCC)(=O)C1C=CC=CC=1.C(OCCOCCCC)(=O)C1C=CC=CC=1.C(C1C=CC(C(OCCO)=O)=CC=1)CCC.C(OCCCCCCCC)(=O)C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>CO>[CH3:11][CH2:12][CH2:13][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH3:23] |f:6.7|
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Name
|
HYDROCARBON
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Quantity
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCCCC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC(=O)OC)(=O)OC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(\C=C/C(=O)OCCCC)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)OC(C=CC(=O)OCCCC)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(\C=C/C(=O)[O-])(=O)OCCCC
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O.C(CCC)OC(\C=C/C(=O)OCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCC
|
Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C(CCC)OC(C1=CC=CC=C1)=O
|
Name
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BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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Name
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BUTYL CELLOSOLVE BENZOATE
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCOCCCC
|
Name
|
ETHYLENE GLYCOL MONOBUTYL BENZOATE
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC=C(C(=O)OCCO)C=C1
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Name
|
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
TERPENE
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
TERPENE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
C14-C24 METHYL ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
FATTY ACID METHYL ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
METHYL ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)=O
|
Name
|
BENZOIC ACID ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ESTER
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |